![molecular formula C11H10N2O2 B1604690 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid CAS No. 915707-39-0](/img/structure/B1604690.png)
4-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Overview
Description
4-(1-methyl-1H-pyrazol-3-yl)benzoic acid is a heterocyclic compound . It is a derivative of pyrazole, a five-membered ring with two nitrogen atoms . The compound is sold “as-is” without any warranty of fitness for a particular purpose .
Molecular Structure Analysis
The molecular formula of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid is C11H10N2O2 . The structure of similar compounds has been studied using various spectroscopic techniques .Chemical Reactions Analysis
While specific chemical reactions involving 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid are not available, it’s worth noting that pyrazole derivatives have been involved in a variety of chemical reactions. For instance, 1,3-diphenyl pyrazole derivatives have shown different biological activities .Physical And Chemical Properties Analysis
The compound is a solid . Its melting point is 266 °C .Scientific Research Applications
Antitubercular Agents
Compounds similar to 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid have been designed as promising antitubercular agents. These compounds are synthesized and evaluated through in silico design, QSAR-driven virtual screening, and experimental evaluation to determine their efficacy against tuberculosis .
Antimicrobial Activity
Derivatives of pyrazole compounds have shown antimicrobial activity against a range of bacteria, including Gram-positive and Gram-negative strains. The synthesis of these derivatives often involves creating hydrazone derivatives that are tested for their activity against various bacterial strains .
Molecular Docking Studies
Molecular docking studies are conducted to evaluate the potential of pyrazole-bearing heterocyclic compounds as antimicrobial agents. These studies help in understanding the interaction between the compound and target proteins at the molecular level .
Catalysis
Pyrazole derivatives have been used as catalysts in chemical reactions. For example, they have been applied in the synthesis of bis(pyrazolyl)methanes, which are important intermediates in various chemical processes .
Synthesis Strategies
There have been advances in the synthesis strategies for bispyrazole derivatives, which include one-pot pseudo three-component reactions and one-pot pseudo five-component reactions. These strategies are reported with their applications from 2014 to early 2021 .
Chemical Synthesis
Pyrazole derivatives are also used in the synthesis of other chemical compounds. For instance, they are involved in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives through multi-component reactions .
Safety and Hazards
Future Directions
While specific future directions for 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid are not available, research into pyrazole derivatives is ongoing due to their broad range of chemical and biological properties . For instance, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
4-(1-methylpyrazol-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRNSRSOPMSFDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640185 | |
Record name | 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-3-yl)benzoic acid | |
CAS RN |
915707-39-0 | |
Record name | 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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